3,3-Diethyl-4-(3-methylphenyl)pyrrolidine
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Overview
Description
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine is an organic compound belonging to the pyrrolidine class Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,3-Diethyl-4-(3-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers explore its effects on different biological targets to identify potential treatments for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-Diethyl-4-(3-methylphenyl)pyrrolidine include other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its diverse biological activities.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their therapeutic potential.
Prolinol: A derivative with applications in asymmetric synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethyl and methylphenyl groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
3,3-diethyl-4-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-7-12(3)9-13/h6-9,14,16H,4-5,10-11H2,1-3H3 |
InChI Key |
MTTJRNDOIOGCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=CC(=C2)C)CC |
Origin of Product |
United States |
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